molecular formula C23H18N4O3 B11383006 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11383006
M. Wt: 398.4 g/mol
InChI Key: KWRNHWIEXSAUHC-UHFFFAOYSA-N
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Description

“3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazol ring system, which is known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyridine derivatives, and appropriate reagents to form the pyrrolo[3,4-c]pyrazol core. Common reaction conditions may involve:

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

    Catalysts: Palladium or copper catalysts for coupling reactions.

    Temperature: Reactions may be carried out at elevated temperatures (50-150°C) depending on the specific steps.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include:

    Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.

    Green Chemistry: Use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups.

    Reduction: Reduction reactions may target the pyrrolo[3,4-c]pyrazol ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

    Antimicrobial Activity: Research into its effectiveness against bacterial or fungal pathogens.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays for detecting specific biomolecules.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of “3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H18N4O3/c28-16-9-7-15(8-10-16)22-19-20(17-5-1-2-6-18(17)29)25-26-21(19)23(30)27(22)13-14-4-3-11-24-12-14/h1-12,22,28-29H,13H2,(H,25,26)

InChI Key

KWRNHWIEXSAUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O)O

Origin of Product

United States

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